4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Overview
Description
4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by the presence of nitro, chloro, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-5-nitrophenol with a suitable nitrile derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group if present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Aminated Derivatives: From the reduction of nitro groups.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrophenol: Shares similar nitro and chloro functional groups but lacks the nitrile groups.
4-Nitrophenol: Contains a nitro group but lacks the chloro and nitrile groups.
2-Chloro-4-nitrophenol: Similar structure but different substitution pattern.
Uniqueness
4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClN4O5/c15-11-2-1-10(18(20)21)5-13(11)24-14-4-9(7-17)8(6-16)3-12(14)19(22)23/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJJXEBMOWZKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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